Sinapic acid

Catalog No.
S597376
CAS No.
7362-37-0
M.F
C11H12O5
M. Wt
224.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sinapic acid

CAS Number

7362-37-0

Product Name

Sinapic acid

IUPAC Name

(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

InChI

InChI=1S/C11H12O5/c1-15-8-5-7(3-4-10(12)13)6-9(16-2)11(8)14/h3-6,14H,1-2H3,(H,12,13)/b4-3+

InChI Key

PCMORTLOPMLEFB-ONEGZZNKSA-N

SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)O

Synonyms

(E)-sinapic acid, 2-propenoic acid, 3-(4-hydroxy-3,5-dimethoxyphenyl)-, 3,5-dimethoxy-4-hydroxycinnamic acid, 4-hydroxy-3,5-dimethoxycinnamic acid, cinnamic acid, 4-hydroxy-3,5-dimethoxy-, (E)-, sinapic acid, sinapic acid, (E)-, sinapinic acid, synapitic acid, trans-sinapic acid, trans-sinapinic acid

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)O

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)O

Antioxidant Properties:

Sinapic acid exhibits potent antioxidant activity. Studies have shown it can scavenge free radicals and reactive oxygen species (ROS), which contribute to oxidative stress and various diseases.

  • A study published in the journal "Food & Function" demonstrated the free radical scavenging activity of sinapic acid and its potential role in preventing oxidative stress-related disorders Source: [Sinapic acid and its derivatives: Natural sources and bioactivities: ].

Anti-inflammatory Effects:

Sinapic acid has been shown to possess anti-inflammatory properties. Research suggests it can modulate various inflammatory pathways, potentially offering benefits in conditions like inflammatory bowel disease and arthritis.

  • A study published in "Biochemistry Research International" explored the anti-inflammatory effects of sinapic acid and its mechanisms of action Source: [Sinapic acid suppresses lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages: ].

Sinapic acid, also known as (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenoic acid, is a naturally occurring hydroxycinnamic acid classified within the phenylpropanoid family. It is characterized by its unique molecular structure, which includes a benzene ring with hydroxyl and methoxy substituents. The chemical formula for sinapic acid is C₁₁H₁₂O₅, and it has a molecular weight of approximately 224.21 g/mol . Sinapic acid is found in various plants, particularly in Brassica species such as mustard and rapeseed, and it plays a significant role in plant defense mechanisms against environmental stresses .

The mechanism of action of sinapic acid's various biological effects is still being explored. Here are some proposed mechanisms:

  • Antioxidant activity: The phenolic structure of sinapic acid allows it to scavenge free radicals, protecting cells from oxidative damage [].
  • Antimicrobial activity: Sinapic acid may disrupt bacterial cell membranes or inhibit essential enzymes in some microorganisms [].
  • Anticancer activity: Studies suggest that sinapic acid may induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation [].

Sinapic acid exhibits notable antioxidant properties, primarily through its ability to scavenge free radicals. The main reaction mechanisms include:

The kinetics of these reactions reveal that sinapic acid is an efficient scavenger for reactive nitrogen species such as nitrogen dioxide and hydroxyl radicals, with rate constants indicating rapid reactions under physiological conditions .

Sinapic acid has been studied for its various biological activities, including:

  • Antioxidant Activity: Its ability to scavenge free radicals contributes to cellular protection against oxidative stress, which is implicated in numerous diseases .
  • Anti-inflammatory Effects: Research suggests that sinapic acid may inhibit inflammatory pathways, making it a potential therapeutic agent for inflammatory diseases .
  • Antimicrobial Properties: It exhibits antimicrobial activity against certain pathogens, which could be beneficial in food preservation and health applications .

Sinapic acid can be synthesized through several methods:

  • Biosynthesis: In plants, sinapic acid is produced via the shikimate pathway. This involves the transformation of phenylalanine through a series of enzymatic reactions leading to the formation of p-coumaroyl-CoA, which is subsequently converted into sinapic acid .
  • Chemical Synthesis: Laboratory synthesis can also be achieved through various organic reactions involving cinnamic acid derivatives and methoxy groups. Techniques may include esterification and oxidation processes to introduce the necessary functional groups .
  • Extraction from Natural Sources: Sinapic acid can be extracted from plant materials, particularly from seeds of Brassica species or other sources rich in phenolic compounds .

Sinapic acid finds applications across various fields:

  • Food Industry: Its antioxidant properties make it valuable for food preservation and enhancing shelf life.
  • Pharmaceuticals: Due to its biological activities, sinapic acid is being explored as a potential therapeutic agent in treating oxidative stress-related diseases and inflammatory conditions .
  • Cosmetics: The compound's antioxidant properties are also utilized in cosmetic formulations aimed at skin protection from oxidative damage .

Research into the interactions of sinapic acid with other compounds reveals its potential synergistic effects:

  • With Other Antioxidants: Sinapic acid may enhance the efficacy of other antioxidants when used in combination, providing broader protection against oxidative damage.
  • Drug Interactions: Studies have indicated that sinapic acid may influence the bioavailability and metabolism of certain drugs due to its interaction with metabolic enzymes .

Sinapic acid shares structural similarities with several other hydroxycinnamic acids. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
Caffeic AcidContains a hydroxyl group on the benzene ringKnown for strong anti-inflammatory properties
Ferulic AcidSimilar structure but with an additional methoxy groupOften used in skin care for UV protection
Gallic AcidContains three hydroxyl groups on the benzene ringStronger antioxidant activity than sinapic acid
Coumaric AcidLacks methoxy groups but has similar phenolic structurePrecursor to various phenolic compounds

Sinapic acid's unique combination of hydroxyl and methoxy groups distinguishes it from these compounds, particularly regarding its specific reactivity patterns and biological activities.

Physical Description

Solid

XLogP3

1.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

224.06847348 g/mol

Monoisotopic Mass

224.06847348 g/mol

Heavy Atom Count

16

Melting Point

192 °C

UNII

P0I60993EC

GHS Hazard Statements

Aggregated GHS information provided by 169 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (99.41%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.41%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.82%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7362-37-0
530-59-6

Metabolism Metabolites

Sinapinic acid has known human metabolites that include Sinapinic acid-O-glucuronide isomer.

Wikipedia

Sinapinic_acid

Use Classification

Food additives -> Flavoring Agents

Dates

Modify: 2023-08-15

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